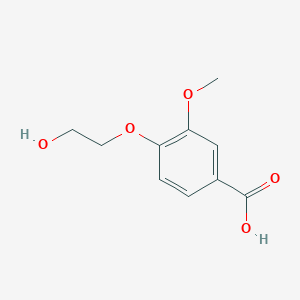

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

Description

Context within Lignin-Derived Building Blocks

Lignin is a heterogeneous polymer composed of various phenylpropanoid units. Through various depolymerization techniques, this complex structure can be broken down into a range of smaller, more manageable aromatic compounds. nih.gov Among these is vanillic acid (4-hydroxy-3-methoxybenzoic acid), a prominent lignin-derived platform chemical. doi.orgwikipedia.org Vanillic acid itself, however, possesses a phenolic hydroxyl group which has limited reactivity in certain polymerization reactions. rsc.orgresearchgate.net

To enhance its utility as a monomer, vanillic acid can be chemically modified. The introduction of a hydroxyethyl (B10761427) group to the phenolic oxygen of vanillic acid yields 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid. This transformation is a critical step in converting a basic lignin-derived chemical into a versatile building block for polymer synthesis. A particularly sustainable route for this conversion involves the etherification of vanillic acid with bio-based ethylene (B1197577) carbonate in a solvent-free process. rsc.orgresearchgate.net This method not only utilizes a renewable reagent but also aligns with the principles of green chemistry by avoiding the use of solvents and minimizing purification steps. rsc.orgresearchgate.net

The resulting compound, this compound, is a bifunctional monomer, possessing both a carboxylic acid and a primary alcohol functionality. This dual reactivity is highly desirable for step-growth polymerization, enabling the creation of linear polyesters.

Significance in Bio-based Material Science Research

The primary significance of this compound in bio-based material science lies in its role as a monomer for the production of poly(ethylene vanillate) (PEV). rsc.orgresearchgate.netnih.gov PEV is a bio-based aromatic polyester (B1180765) that is structurally similar to the widely used petroleum-based polymer, poly(ethylene terephthalate) (PET). researchgate.net This has led to PEV being investigated as a potential renewable substitute for PET in various applications.

Research has demonstrated that PEV exhibits high thermal transition temperatures and a significant degree of crystallinity, properties that are comparable to those of PET. rsc.orgresearchgate.net However, the molecular weight of PEV synthesized directly from this compound can sometimes be low, leading to brittleness in the resulting material. rsc.orgresearchgate.net To address this, researchers have explored the synthesis of copolymers. For instance, copolyesters of PEV with poly-ε-caprolactone have been developed, which feature a crystalline PEV phase and possess thermal properties that can be adjusted by varying the composition of the copolymer. rsc.org

The development of PEV and its copolymers from this compound is a significant step towards the creation of high-performance, bio-based plastics. These materials offer the potential to reduce our reliance on fossil fuels and provide more environmentally friendly alternatives for packaging, textiles, and other applications currently dominated by petroleum-based polymers.

Overview of Research Domains

The study of this compound and its polymerization is primarily situated within the fields of polymer chemistry, green chemistry, and sustainable materials science. Key research domains include:

Monomer Synthesis and Process Optimization: A significant area of research focuses on developing efficient and sustainable methods for the synthesis of this compound from vanillic acid. rsc.orgresearchgate.net This includes the exploration of solvent-free reaction conditions and the use of bio-based reagents like ethylene carbonate to improve the green credentials of the entire process. rsc.orgresearchgate.net

Polymerization and Copolymerization: Researchers are actively investigating the melt polycondensation of this compound to produce PEV. researchgate.net This includes studies on various catalysts and reaction conditions to control the molecular weight and properties of the resulting polymer. researchgate.netresearchgate.net Furthermore, the synthesis of copolymers to enhance the mechanical properties of PEV is a key area of investigation. rsc.org

Material Characterization and Property Analysis: A substantial body of research is dedicated to characterizing the thermal and mechanical properties of PEV and its copolymers. rsc.orgresearchgate.net Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and tensile testing are employed to understand the structure-property relationships of these novel bio-based polyesters. researchgate.netrit.edu The goal is to develop materials with properties that are competitive with existing petroleum-based polymers. researchgate.net

Interactive Data Tables

Table 1: Synthesis of this compound

| Starting Material | Reagent | Key Process Features | Product |

| Vanillic Acid | Ethylene Carbonate | Solvent-free, Sustainable | This compound |

Table 2: Properties of Poly(ethylene vanillate) (PEV)

| Property | Description | Reference |

| Polymer Type | Bio-based aromatic polyester | rsc.org |

| Monomer | This compound | rsc.orgresearchgate.net |

| Key Characteristics | High thermal transitions, Crystalline | rsc.orgresearchgate.net |

| Potential Application | Bio-based mimic of PET | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethoxy)-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6,11H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGSNBHTDBKLBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies of 4 2 Hydroxyethoxy 3 Methoxybenzoic Acid

Precursor-Based Synthetic Routes

The most direct methods for synthesizing 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid utilize vanillic acid as the immediate precursor. These routes are favored for their efficiency and atom economy.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. byjus.commasterorganicchemistry.com It is the most common and straightforward route for the preparation of this compound. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion. byjus.comwikipedia.org The synthesis proceeds by reacting vanillic acid with 2-chloroethanol (B45725) in the presence of a base.

The mechanism of this reaction is a bimolecular nucleophilic substitution (SN2). wikipedia.orglumenlearning.com The first step involves the deprotonation of the phenolic hydroxyl group of vanillic acid by a base to form a sodium or potassium vanillate (B8668496) salt. This phenoxide ion is a potent nucleophile. chemistnotes.com The subsequent step involves the backside attack of this phenoxide on the primary carbon of 2-chloroethanol, which bears the chlorine leaving group. byjus.comwikipedia.org This concerted mechanism, where bond formation and cleavage occur simultaneously, results in the formation of the ether linkage and a chloride salt as a byproduct. byjus.com

For the SN2 reaction to proceed efficiently, specific conditions are generally required. The alkyl halide must be unhindered, preferably primary, like 2-chloroethanol, to avoid competing elimination reactions. masterorganicchemistry.comwikipedia.orgchem-station.com The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate.

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis To view the data, click the "play" button in the table header.

Typical Reaction Conditions for Williamson Ether Synthesis play_circle_outline

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Temperature | 50 - 110 °C | byjus.comwikipedia.orgresearchgate.net |

| Reaction Time | 1 - 8 hours | byjus.comwikipedia.org |

| Solvents | Polar aprotic (DMF, Acetonitrile), Alcohols, Water | wikipedia.orgresearchgate.netprepchem.com |

| Bases | Potassium Carbonate (K2CO3), Sodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH) | wikipedia.orgresearchgate.netmiracosta.edu |

| Alkylating Agent | Primary Alkyl Halide (e.g., 2-Chloroethanol) | masterorganicchemistry.comwikipedia.org |

In this synthesis, the primary reagents each have a distinct role.

Vanillic Acid : This is the substrate containing the nucleophilic precursor, the phenolic hydroxyl group.

2-Chloroethanol : This is the electrophile, also known as the alkylating agent, which provides the hydroxyethoxy group. wikipedia.org

Base : A base, such as sodium hydroxide or potassium carbonate, is an essential reagent rather than a catalyst, as it is consumed in the reaction. researchgate.netmiracosta.edu Its role is to deprotonate the weakly acidic phenolic hydroxyl group of vanillic acid, converting it into the much more nucleophilic phenoxide anion. chemistnotes.com The choice of base can influence the reaction rate and yield. Stronger bases like sodium hydride can also be used, though alkali metal carbonates and hydroxides are more common for this type of transformation. wikipedia.orgresearchgate.net

Solvent : The solvent serves to dissolve the reactants and facilitate the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often used as they are effective at solvating the cation of the phenoxide salt while leaving the anion relatively free, thereby increasing its nucleophilicity and accelerating the SN2 reaction. wikipedia.orgchem-station.com In some procedures, water or an alcohol-water mixture can also be used as the solvent, particularly when using hydroxide bases. prepchem.com

While direct etherification of vanillic acid is common, multi-step synthetic sequences can also be employed. These routes may be necessary if the starting material is a different, more accessible precursor, or to achieve higher selectivity in more complex molecules. A common strategy involves protecting the carboxylic acid group, performing the etherification, and then deprotecting it. mdpi.comnih.gov

A hypothetical multi-step pathway can be designed that incorporates a reduction step. This approach would not involve direct hydroxyethylation but would arrive at the target compound through a sequence of reduction, etherification, and oxidation.

Reduction of the Carboxylic Acid : The synthesis could begin with the reduction of the carboxylic acid group of vanillic acid to a primary alcohol, yielding vanillyl alcohol. This transformation can be achieved using various reducing agents, and microbial reductions have also been reported. nih.gov

Selective Etherification : The resulting vanillyl alcohol has two hydroxyl groups: one phenolic and one benzylic. The phenolic hydroxyl is more acidic and can be selectively deprotonated with a suitable base. Williamson ether synthesis can then be performed with 2-chloroethanol to form 4-(2-hydroxyethoxy)-3-methoxybenzyl alcohol.

Oxidation : The final step would involve the oxidation of the benzylic alcohol back to a carboxylic acid to yield the final product, this compound.

Another multi-step approach involves starting with a precursor that lacks the C1 functional group and incorporating the carboxylic acid at a later stage.

A common precursor in this family of compounds is guaiacol. google.com A synthetic sequence could be:

Etherification of Guaiacol : Guaiacol can first be reacted with 2-chloroethanol via Williamson ether synthesis to produce 1-(2-hydroxyethoxy)-2-methoxybenzene.

Introduction of the C1 Functional Group : A one-carbon functional group can be introduced at the para-position to the hydroxyl group. A common method is formylation, such as the Reimer-Tiemann reaction or reaction with glyoxylic acid, to produce an aldehyde. google.comgoogle.com This would yield 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde (B1306406).

Oxidation to Carboxylic Acid : The final step is the oxidation of the aldehyde group to a carboxylic acid. This is a high-yielding transformation that can be accomplished with a variety of common oxidizing agents (e.g., potassium permanganate, silver oxide, or chromic acid). A direct synthesis of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde from vanillin (B372448) has been documented, and the subsequent oxidation of this aldehyde intermediate provides a reliable route to the target carboxylic acid. prepchem.com

Another strategy involves protecting the carboxylic acid of vanillic acid as an ester (e.g., a methyl ester) before performing the etherification. mdpi.comnih.gov The methyl ester of vanillic acid can be synthesized by reacting it with methanol (B129727) under acidic conditions. mdpi.com This ester, methyl 4-hydroxy-3-methoxybenzoate, can then undergo Williamson ether synthesis with 2-chloroethanol. The final step is the hydrolysis of the ester group back to the carboxylic acid, typically under basic or acidic conditions. This protection-deprotection strategy prevents potential side reactions involving the carboxylic acid group during the etherification step.

Multi-step Synthetic Approaches and Intermediates

Optimization of Synthetic Yields and Reaction Efficiency

The optimization of the synthesis of this compound primarily focuses on the Williamson ether synthesis step, as it is the key bond-forming reaction. Several factors can be manipulated to maximize the yield and efficiency of this O-alkylation reaction.

Choice of Base: The selection of an appropriate base is crucial for the deprotonation of the phenolic hydroxyl group of the vanillate precursor. The base should be strong enough to quantitatively form the phenoxide ion without causing unwanted side reactions. Common bases used for this purpose include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). The choice of base can significantly impact the reaction rate and yield.

Solvent Selection: The solvent plays a critical role in facilitating the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally preferred for Williamson ether synthesis as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free to attack the alkyl halide. chem-station.com

Reaction Temperature and Time: The reaction temperature influences the rate of the etherification. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote side reactions, such as elimination, especially with more sterically hindered alkyl halides. Therefore, the temperature must be carefully controlled to achieve a balance between a reasonable reaction rate and minimal side product formation. The reaction time is also optimized to ensure the reaction proceeds to completion.

Reactant Stoichiometry: The molar ratio of the reactants, specifically the alkylating agent and the base relative to the phenolic substrate, is another important parameter. Using a slight excess of the alkylating agent and the base can help drive the reaction to completion.

The following interactive table summarizes key parameters that can be optimized for the synthesis of this compound via Williamson ether synthesis.

| Parameter | Options | Rationale for Optimization |

| Base | NaOH, K2CO3, NaH | The strength and solubility of the base affect the extent of phenoxide formation and reaction rate. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide, favoring the SN2 reaction. chem-station.com |

| Temperature | 50-100 °C | Optimizing temperature balances reaction rate against the potential for side reactions. |

| Reactant Ratio | 1.0 to 1.5 equivalents of alkylating agent | An excess of the alkylating agent can improve the conversion of the starting material. |

Purity Assessment and Isolation Techniques Post-Synthesis

Following the synthesis of this compound, a multi-step purification and isolation process is necessary to obtain the compound in a pure form. The work-up procedure typically begins with the removal of the solvent, often by distillation under reduced pressure.

Extraction: The crude product is then subjected to an aqueous work-up. The reaction mixture is typically dissolved in an organic solvent and washed with water to remove any inorganic salts and water-soluble impurities. Since the final product is a carboxylic acid, its solubility is pH-dependent. The product can be extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution), leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the pure carboxylic acid. lookchem.com

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. youtube.com The crude this compound can be dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is critical for effective purification.

Chromatography: If impurities are not effectively removed by extraction and crystallization, column chromatography can be employed. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a suitable eluent (mobile phase) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure product.

The purity of the final product is assessed using various analytical techniques:

Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and the purity of the fractions obtained during purification.

Melting Point Determination: A pure crystalline solid has a sharp and characteristic melting point. Impurities typically broaden the melting point range and lower the melting point.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl (-OH), carboxylic acid (C=O and -OH), and ether (C-O-C) groups.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

The following interactive table outlines the common purification and analytical techniques used for this compound.

| Technique | Purpose | Key Observations |

| Extraction | Separation of the acidic product from neutral and basic impurities. lookchem.com | The product is soluble in aqueous base and precipitates upon acidification. |

| Crystallization | Purification of the solid product based on differential solubility. youtube.com | Formation of well-defined crystals from a supersaturated solution. |

| Column Chromatography | Separation of compounds based on polarity. | Isolation of the pure compound as a distinct fraction. |

| Melting Point | Assessment of purity. | A sharp melting point range indicates high purity. |

| NMR Spectroscopy | Structural elucidation and purity confirmation. | Characteristic chemical shifts and coupling constants for the protons and carbons in the molecule. |

| IR Spectroscopy | Functional group identification. | Presence of characteristic absorption bands for O-H, C=O, and C-O bonds. |

| Mass Spectrometry | Determination of molecular weight and formula. | A molecular ion peak corresponding to the expected mass of the compound. |

Derivatization and Polymerization Studies of 4 2 Hydroxyethoxy 3 Methoxybenzoic Acid

Poly(Ethylene Vanillate) (PEV) Synthesis

Poly(ethylene vanillate) (PEV) is an aliphatic-aromatic polyester (B1180765) that has garnered significant attention due to its promising thermal and mechanical properties. proquest.commdpi.com Its synthesis from 4-(2-hydroxyethoxy)-3-methoxybenzoic acid is a focal point of research in the field of sustainable polymers.

Melt polycondensation is the most prevalent method for synthesizing high-molecular-weight PEV. This technique involves heating the monomer above its melting point to initiate polymerization, typically in the presence of a catalyst and under vacuum to facilitate the removal of small molecule byproducts like water or ethylene (B1197577) glycol.

A common and effective approach for PEV synthesis is a two-stage melt polycondensation process. proquest.comnih.gov This method separates the polymerization into two distinct phases to optimize reaction conditions and achieve high molecular weight polymers.

The initial stage is an esterification or pre-polycondensation step. In this phase, the monomer, this compound, is heated under an inert atmosphere (e.g., argon or nitrogen) at temperatures around 190-200°C. mdpi.comnih.gov This stage encourages the formation of oligomers through self-condensation, with the removal of water.

The second stage is the polycondensation step. The temperature is gradually increased, often up to 265°C, and a high vacuum is applied. proquest.commdpi.com This high-temperature, low-pressure environment facilitates the transesterification reactions between the oligomers, leading to a significant increase in the polymer chain length and molecular weight. The efficient removal of byproducts is crucial to drive the reaction equilibrium towards the formation of a high molecular weight polyester. proquest.com

The choice of catalyst is critical in the synthesis of polyesters as it significantly influences the reaction rate, the final molecular weight of the polymer, and its aesthetic properties, such as color. proquest.com Various metal-based catalysts have been investigated for the synthesis of PEV.

Commonly studied catalysts include organometallic compounds and metal oxides, such as titanium butoxide (TBT), titanium isopropoxide (TIS), and antimony trioxide (Sb₂O₃). proquest.commdpi.com These catalysts are typically introduced at the beginning of the polymerization process. proquest.com

Titanium Alkoxides (TBT and TIS): These catalysts are known to be effective for both the esterification and polycondensation stages. proquest.comresearchgate.net Studies have shown that titanium-based catalysts can lead to high reaction rates and the production of high molecular weight PEV. nih.gov However, they can sometimes cause undesirable discoloration in the final polymer. researchgate.net

Antimony Trioxide (Sb₂O₃): This has been a conventional catalyst in polyester synthesis, including for PEV. proquest.commdpi.com It is particularly effective during the high-temperature polycondensation stage. nih.gov Polymers synthesized with Sb₂O₃ often exhibit good color properties.

The catalytic activity can be influenced by the metal's valence state and the catalyst's concentration. researchgate.net The effectiveness of these catalysts in PEV synthesis is often evaluated by measuring the intrinsic viscosity and analyzing the end-groups of the resulting polymer. proquest.com

| Catalyst | Typical Concentration | Key Observations | Resulting Polymer Properties |

|---|---|---|---|

| Titanium Butoxide (TBT) | ~400 ppm | High catalytic activity in both esterification and polycondensation stages. proquest.comnih.gov | Can lead to higher molecular weight but may cause some polymer discoloration. researchgate.net |

| Titanium Isopropoxide (TIS) | ~400 ppm | Effective catalyst for the polymerization process. proquest.com | Similar performance to TBT. proquest.com |

| Antimony Trioxide (Sb₂O₃) | ~400 ppm | Particularly effective in the high-temperature polycondensation step. proquest.comnih.gov | Often results in polymers with good color and thermal stability. proquest.com |

The study of polymerization kinetics is essential for understanding the reaction mechanism and optimizing the process parameters. Theoretical kinetic studies are often performed to complement experimental observations. proquest.com The polymerization of this compound is a complex process involving multiple reaction equilibria.

The kinetics of the thermal degradation of PEV have also been investigated using thermogravimetric analysis (TGA). nih.gov The degradation mechanism is expected to involve a combination of heterolysis and homolysis, reflecting the polymer's structure which contains features common to woody biomass. nih.gov

While melt polycondensation is the standard, alternative methods are explored to enhance polymer properties or overcome some of the limitations of the melt process.

Solid-State Polymerization (SSP): This technique is a post-polymerization process used to increase the molecular weight of the polymer obtained from melt polycondensation. The semi-crystalline polymer powder or pellets are heated to a temperature below their melting point but above their glass transition temperature under a vacuum or an inert gas flow. These conditions promote further polycondensation reactions in the solid phase, leading to a significant increase in molecular weight and improved mechanical properties. researchgate.net This method is particularly useful for achieving the very high molecular weights required for applications like bottle manufacturing or fibers.

Melt Polycondensation Techniques

Synthesis of Other Poly(alkylene vanillate)s

The versatility of vanillic acid as a bio-based monomer extends beyond PEV. By modifying the derivatization of the phenolic hydroxyl group, a range of poly(alkylene vanillate)s can be synthesized. This is typically achieved through a Williamson ether synthesis, reacting vanillic acid with various ω-chloroalcohols or other difunctional alkylating agents. scilit.comresearchgate.net This approach allows for the introduction of alkylene chains of varying lengths (e.g., propylene, butylene) between the vanillate (B8668496) units.

The general synthetic strategy involves:

Derivatization: Reaction of vanillic acid with an ω-haloalkanol (e.g., 3-chloropropanol, 4-chlorobutanol) to form the corresponding ω-hydroxyalkylene vanillic acid monomer.

Polymerization: Subsequent polymerization of the new hydroxy acid monomer via a two-step melt polycondensation, similar to the process used for PEV. researchgate.net

Analogous Poly(propylene vanillate) Systems

Poly(propylene vanillate) (PPV), an aliphatic-aromatic biobased polyester, represents a significant advancement in the development of sustainable engineering plastics. acs.orgresearchgate.net Synthesized from 4-(2-hydroxypropoxy)-3-methoxybenzoic acid, a monomer derivable from vanillic acid, PPV exhibits promising thermal and mechanical properties. acs.orgresearchgate.net Vanillic acid itself is a promising aromatic monomer for creating biobased polyesters due to its structural similarity to terephthalic acid, a key component in conventional plastics like poly(ethylene terephthalate) (PET). acs.orgresearchgate.net

The thermal properties and crystallization behavior of PPV have been extensively studied. The equilibrium melting temperature (T_m_⁰) has been determined to be 220.5 °C, with an enthalpy of fusion (ΔH_m_⁰) of 162 J/g. acs.org The glass transition temperature (T_g_) for amorphous PPV is approximately 62 °C. bohrium.com The study of its isothermal and non-isothermal crystallization profiles from both melt and glass states is crucial for understanding its processing characteristics. acs.org These investigations often employ techniques such as differential scanning calorimetry (DSC), wide-angle X-ray diffraction (WAXD), and polarized light microscopy (PLM). acs.org

The molecular mobility of PPV has also been a subject of investigation, revealing various relaxation processes. bohrium.com These studies, often utilizing broadband dielectric spectroscopy (BDS), have identified local (γ, β1, and β2) and segmental (α) relaxations, providing insights into the polymer's dynamic behavior at a molecular level. bohrium.com The mechanical properties of both amorphous and annealed PPV samples have been examined using nanoindentation, which is critical for determining its potential applications. acs.org

| Property | Value | Reference |

|---|---|---|

| Equilibrium Melting Temperature (T_m_⁰) | 220.5 °C | acs.org |

| Enthalpy of Fusion (ΔH_m_⁰) | 162 J/g | acs.org |

| Glass Transition Temperature (T_g_) (amorphous) | 62 °C | bohrium.com |

Co-Polymerization Strategies

Integration with Bio-based Co-monomers

To enhance the properties of vanillic acid-derived polyesters, co-polymerization with bio-based co-monomers has been explored as a promising strategy. While poly(ethylene vanillate) (PEV), a bio-based PET mimic, demonstrates high thermal transitions and crystallinity, it is often brittle, likely due to low molecular weight. rsc.orgresearchgate.net Co-polymerization addresses this by creating materials with tunable properties.

A notable example is the co-polymerization of a vanillic acid derivative, specifically benzoic acid, 4-(2-hydroxyethoxy)-3-methoxy methyl ester, with ω-pentadecalactone (PDL) to form fully bio-based random co-polyesters. unibo.it This one-pot synthesis, which avoids solvents and purification steps, yields co-polymers designated as P(EV-co-PDL)-X/Y, where X/Y represents the molar feed ratio of the two monomers. unibo.it These co-polymers are processable and can be formed into films, suggesting potential applications in sustainable flexible packaging. unibo.it

Another approach involves the co-polymerization of vanillin-derived monomers with fatty acid derivatives. researchgate.net For instance, 3-allyl-5-vinylveratrole (AVV), derived from vanillin (B372448), has been successfully co-polymerized with monomers from high oleic soybean oil. digitellinc.com This strategy aims to increase the bio-based content of latexes without compromising their mechanical properties. The resulting co-polymers exhibit a broad range of thermo-mechanical properties that can be tuned by varying the monomer feed ratio. digitellinc.com

Furthermore, the integration of other bio-based monomers like those derived from ferulic acid has been investigated. mdpi.comnih.gov 2-Methoxy-4-vinylphenol (MVP), a styrene-like monomer derived from ferulic acid, can be functionalized and co-polymerized to produce thermoplastics with a range of thermal properties. mdpi.comnih.gov These examples highlight the versatility of co-polymerization in creating novel bio-based materials with tailored characteristics.

| Vanillic Acid Derivative | Co-monomer | Resulting Co-polymer | Potential Application | Reference |

|---|---|---|---|---|

| Benzoic acid, 4-(2-hydroxyethoxy)-3-methoxy methyl ester | ω-Pentadecalactone (PDL) | P(EV-co-PDL) | Flexible packaging | unibo.it |

| 3-allyl-5-vinylveratrole (AVV) | Monomers from high oleic soybean oil | Latex co-polymers | Coatings and paints | digitellinc.com |

| - | 2-Methoxy-4-vinylphenol (MVP) | Thermoplastics | Various | mdpi.comnih.gov |

Functionalized Derivatives for Specific Applications

Synthesis of Triazole-Containing Analogues

The synthesis of triazole-containing analogues derived from vanillic acid and similar methoxybenzoic acid structures has garnered significant interest due to the wide range of pharmacological activities associated with the triazole moiety. frontiersin.orgnih.gov A common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key reaction in click chemistry. frontiersin.orgfrontiersin.org This reaction facilitates the creation of a diverse array of bioactive molecules. frontiersin.org

One synthetic route starting from vanillic acid involves a multi-step process. pensoft.netuobaghdad.edu.iq Initially, vanillic acid is esterified to methyl vanillate. pensoft.net This is followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide derivative. pensoft.netuobaghdad.edu.iq The hydrazide is then treated with carbon disulfide and potassium hydroxide (B78521) to yield a potassium dithiocarbamate (B8719985) derivative, which undergoes cyclization with hydrazine hydrate to form a 1,2,4-triazole-3-thiol ring derivative of vanillic acid. pensoft.net

Another approach involves the synthesis of vanillin derivatives with 1,2,3-triazole fragments through the CuAAC reaction between terminal alkynes prepared from vanillin and various benzyl (B1604629) azides. nih.gov This method has been shown to produce a series of vanillin derivatives in good yields. nih.gov Furthermore, methoxylated cinnamides containing 1,2,3-triazole fragments have been synthesized via nucleophilic acyl substitution and CuAAC reactions, demonstrating the versatility of these synthetic strategies. nih.gov

The characterization of these synthesized triazole derivatives is typically performed using spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy and proton nuclear magnetic resonance (¹H-NMR) to confirm their structures. pensoft.net

| Starting Material | Key Reactions | Resulting Triazole Derivative | Reference |

|---|---|---|---|

| Vanillic Acid | Esterification, Hydrazinolysis, Dithiocarbamate formation, Cyclization | 1,2,4-triazole-3-thiol derivative of vanillic acid | pensoft.netuobaghdad.edu.iq |

| Vanillin | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Vanillin derivatives with 1,2,3-triazole fragments | nih.gov |

| Cinnamic Acid Derivatives | Nucleophilic acyl substitution, CuAAC | Methoxylated cinnamides with 1,2,3-triazole fragments | nih.gov |

Preparation of Schiff Base Ligands Incorporating Similar Methoxybenzoic Acid Structures

Schiff base ligands, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. unsri.ac.idiosrjournals.org These compounds are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. wisdomlib.org Structures similar to methoxybenzoic acid, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives, are frequently used as the aldehyde component in the synthesis of Schiff bases. unsri.ac.idwisdomlib.org

The synthesis typically involves refluxing the aldehyde with a primary amine in a suitable solvent, often ethanol. wisdomlib.orgresearchgate.net For example, new Schiff bases have been prepared by condensing vanillin with 2-aminophenol, as well as with various nitroanilines (2-nitroaniline, 3-nitroaniline, and 4-nitroaniline). wisdomlib.org Similarly, Schiff bases have been synthesized from 4-methoxybenzaldehyde (B44291) and o-aminobenzoic acid. imist.ma The reaction between the aldehyde group of vanillin and the primary amine group of compounds like 4,4'-diaminodiphenyl ether also yields Schiff base compounds. unsri.ac.id

The resulting Schiff base ligands are often characterized by various spectroscopic methods, including Fourier-transform infrared (FT-IR) spectroscopy, ¹H-NMR, and ¹³C-NMR. researchgate.net The formation of the azomethine group is confirmed by the appearance of a characteristic band in the IR spectrum and specific signals in the NMR spectra. researchgate.net These ligands can act as bidentate or multidentate ligands, coordinating with metal ions through the azomethine nitrogen and other donor atoms like the oxygen of a hydroxyl or methoxy (B1213986) group. wisdomlib.org The formation of metal complexes often enhances the biological activity of the Schiff bases. wisdomlib.org

| Aldehyde Component | Amine Component | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| Vanillin | 2-Aminophenol | Bidentate ligand | |

| Vanillin | 2-Nitroaniline, 3-Nitroaniline, 4-Nitroaniline | Bidentate ligand | wisdomlib.org |

| 4-Methoxybenzaldehyde | o-Aminobenzoic acid | Bidentate ligand | imist.ma |

| Vanillin | 4,4'-Diaminodiphenyl ether | Polymeric Schiff base | unsri.ac.id |

Spectroscopic and Structural Characterization of 4 2 Hydroxyethoxy 3 Methoxybenzoic Acid and Its Polymeric Forms

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer unique insights into the connectivity and chemical environment of atoms within 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid.

Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, confirms the presence of all expected protons. nih.gov

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. These typically appear as a doublet of doublets, a doublet, and another doublet, corresponding to the specific substitution pattern. nih.gov The aliphatic region shows signals for the methoxy (B1213986) group and the two methylene (B1212753) groups of the hydroxyethoxy side chain. nih.gov A broad singlet, which can vary in position, is characteristic of the carboxylic acid proton, while another signal corresponds to the hydroxyl proton of the ethoxy group. nih.gov

Detailed assignments of the proton signals are provided in the table below. nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.64 | s (singlet) | 1H | Carboxylic acid (-COOH) |

| 7.54 | dd (doublet of doublets) | 1H | Aromatic H |

| 7.45 | d (doublet) | 1H | Aromatic H |

| 7.04 | d (doublet) | 1H | Aromatic H |

| 4.89 | s (singlet) | 1H | Hydroxyl (-OH) |

| 4.04 | t (triplet) | 2H | Methylene (-O-CH₂-) |

| 3.80 | s (singlet) | 3H | Methoxy (-OCH₃) |

| 3.74 | t (triplet) | 2H | Methylene (-CH₂-OH) |

Data recorded in DMSO-d₆ nih.gov

¹H NMR is also a vital tool for monitoring the progress of polymerization reactions, such as the formation of PEV. During this process, the distinct singlet corresponding to the carboxylic acid proton (around 12.64 ppm) would diminish and eventually disappear as the acid functional group is converted into an ester linkage. nih.gov Concurrently, shifts in the signals of the methylene protons (-CH₂-CH₂-) in the hydroxyethoxy group would be observed, indicating the formation of the polymer backbone.

The specific chemical shifts for each carbon atom are detailed in the following table. nih.gov

| Chemical Shift (δ) ppm | Assignment |

| 167.1 | Carboxylic acid (C=O) |

| 152.1 | Aromatic C-O |

| 148.4 | Aromatic C-O |

| 123.2 | Aromatic C-H |

| 122.9 | Aromatic C |

| 112.1 | Aromatic C-H |

| 111.9 | Aromatic C-H |

| 70.2 | Methylene (-O-CH₂) |

| 59.4 | Methylene (-CH₂-OH) |

| 55.4 | Methoxy (-OCH₃) |

Data recorded in DMSO-d₆ nih.gov

This detailed carbon framework analysis is complementary to the ¹H NMR data and is essential for unambiguous structural confirmation of the monomer. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

The FT-IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. researchgate.net The spectrum also features a strong, sharp absorption band around 1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching of the carboxylic acid. researchgate.net Other significant peaks include those for the C-O stretching of the ether and alcohol groups, and vibrations associated with the aromatic ring. researchgate.net

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | O-H Stretch | Alcohol (-OH) |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |

| ~3000 | C-H Stretch | Aromatic |

| ~2900 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |

| ~1700 | C=O Stretch | Carboxylic Acid (C=O) |

| 1400-1600 | C=C Stretch | Aromatic Ring |

| 1210-1320 | C-O Stretch | Acid/Ether |

FT-IR spectroscopy is a highly effective method for monitoring the progress of esterification during polymerization. When this compound polymerizes to form PEV, distinct changes in the IR spectrum are observed. researchgate.net

The most notable change is the significant decrease and eventual disappearance of the broad O-H band of the carboxylic acid group (2500-3300 cm⁻¹). nih.gov Additionally, the band corresponding to the alcoholic O-H stretch (around 3400 cm⁻¹) also diminishes. nih.gov The carbonyl (C=O) absorption band may shift to a slightly different wavenumber characteristic of an ester linkage. The successful formation of the polymer is confirmed by the reduction of these hydroxyl bands, indicating that the acid and alcohol functional groups of the monomer have reacted to form the ester bonds of the polymer chain. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of its fragmentation patterns.

For this compound (C₁₀H₁₂O₅), the molecular weight is 212.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 212.

Loss of a water molecule (-18 Da): Fragmentation from the hydroxyethoxy side chain could lead to a peak at m/z 194.

Loss of the carboxyl group (-45 Da): Cleavage of the COOH group is a common fragmentation for benzoic acids, which would result in a fragment ion at m/z 167.

Cleavage of the ethoxy side chain: Fragmentation at the ether linkage could lead to various smaller ions, providing further structural information.

Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule, corroborating the data obtained from NMR and FT-IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determinationnist.gov

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, which has the chemical formula C₁₀H₁₂O₅, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This calculated theoretical mass serves as a benchmark. In an HRMS analysis, the compound is ionized and its experimental m/z value is measured. The proximity of the experimental mass to the theoretical mass, typically expressed as a mass error in parts per million (ppm), confirms the molecular formula. A very low mass error provides high confidence in the assigned chemical structure, distinguishing it from other potential compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂O₅ |

| Theoretical Exact Mass (Monoisotopic) | 212.06847 Da |

| Hypothetical Experimental Mass [M+H]⁺ | 213.07575 Da |

| Theoretical [M+H]⁺ | 213.07629 Da |

| Mass Error | -2.5 ppm |

Advanced Analytical Techniques in Polymer Characterization

The characterization of polymers derived from this compound requires specialized techniques to determine properties such as molecular weight and the extent of polymerization. These properties are crucial as they directly influence the material's physical and mechanical behavior.

Intrinsic Viscosity Measurements for Polymer Molecular Weight Trendsnih.govresearchgate.netrug.nl

Intrinsic viscosity is a measure of a polymer's ability to increase the viscosity of a solvent and is directly related to the size and shape of the polymer coils in solution. It is a valuable tool for monitoring the relative molecular weight trends across different polymer batches. The intrinsic viscosity [η] is determined by measuring the viscosity of several dilute polymer solutions and extrapolating the results to zero concentration.

The relationship between intrinsic viscosity and molecular weight is described by the Mark-Houwink equation, [η] = K Mᵃ, where 'M' is the viscosity-average molecular weight, and 'K' and 'a' are constants specific to the polymer-solvent-temperature system. While this method does not provide an absolute molecular weight without calibration with standards, it is highly effective for comparative analysis. An increase in the intrinsic viscosity value directly corresponds to an increase in the average molecular weight of the polymer. nih.gov For instance, different synthesis conditions can yield polymers with varying chain lengths, which would be reflected in their intrinsic viscosity values.

| Polymer Batch ID | Intrinsic Viscosity [η] (dL/g) | Corresponding Molecular Weight Trend |

|---|---|---|

| Poly-HMBA-01 | 0.45 | Low |

| Poly-HMBA-02 | 0.68 | Medium |

| Poly-HMBA-03 | 0.92 | High |

End Group Analysis for Polymerization Assessmentrug.nl

End group analysis is a method used to determine the number-average molecular weight (Mₙ) of a polymer by quantifying the number of polymer chain ends in a given mass of sample. This technique is particularly effective for condensation polymers, such as the polyester (B1180765) formed from this compound, where the end groups (typically carboxylic acid and hydroxyl groups) are chemically distinct from the repeating units.

The analysis can be performed using methods like titration or spectroscopy (e.g., NMR). For example, the concentration of carboxylic acid end groups can be determined by titrating a known weight of the polymer with a standardized solution of a strong base. By knowing the initial monomer structure and the type of polymerization, the number of moles of polymer chains can be calculated from the moles of end groups detected. The number-average molecular weight is then calculated as the total weight of the sample divided by the number of moles of polymer chains. This method is most accurate for polymers with lower molecular weights (typically < 25,000 g/mol ), where the end groups constitute a measurable fraction of the polymer's mass. nih.gov

| Parameter | Value |

|---|---|

| Polymer Sample Weight (g) | 2.15 |

| Titrant (KOH) Concentration (mol/L) | 0.010 |

| Volume of Titrant (mL) | 8.50 |

| Calculated Moles of -COOH End Groups (mol) | 8.5 x 10⁻⁵ |

| Calculated Number-Average Molecular Weight (Mₙ) (g/mol) | ~25,300 |

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies delve into the electronic and geometric properties of molecules, providing a fundamental understanding of their stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. orientjchem.org DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity of "4-(2-Hydroxyethoxy)-3-methoxybenzoic acid".

For similar benzoic acid derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been employed to determine optimized structural parameters such as bond lengths and angles. orientjchem.org These calculations often show a slight distortion of the benzene (B151609) ring from a perfect hexagon due to the influence of the substituent groups. orientjchem.org

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. These calculations help in understanding the electron-donating and electron-accepting capabilities of different parts of the molecule, which is vital for predicting its role in chemical reactions, such as polymerization. Quantum chemical parameters derived from these studies can offer insights into the molecule's potential applications, for instance, in the design of corrosion inhibitors where interactions with metal surfaces are governed by electronic properties. researchgate.net

| Parameter | Typical Calculated Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Negative values (e.g., -6 to -7 eV) | Indicates electron-donating ability |

| LUMO Energy | Negative or near-zero values (e.g., -1 to -2 eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4 to 6 eV | Relates to chemical reactivity and stability |

| Bond Angles (Benzene Ring) | Deviations from ideal 120° | Shows influence of substituent groups on geometry orientjchem.org |

In related molecules like o-vanillic acid, crystal structure analysis has shown that molecules often form dimers through strong hydrogen bonds between their carboxylic acid groups. researchgate.net Similar hydrogen bonding, both intramolecular (e.g., between the hydroxyl group of the side chain and an oxygen of the carboxyl group) and intermolecular, is expected to play a significant role in determining the most stable conformers of "this compound" in the solid state and in solution. Computational methods can map the potential energy surface of the molecule by systematically rotating its flexible bonds, allowing for the prediction of the most energetically favorable conformations.

Reaction Kinetic Modeling of Polymerization Processes

"this compound" is the monomer used to produce poly(ethylene vanillate) (PEV), a bio-based polyester (B1180765). researchgate.netmdpi.com The synthesis is typically a two-stage melt polycondensation process. mdpi.com Reaction kinetic modeling is essential for understanding the mechanism of this polymerization, optimizing reaction conditions, and controlling the molecular weight of the final polymer.

Kinetic models for polyesterification often treat the process as a series of elementary reactions, including esterification and transesterification, and can also account for side reactions. mdpi.comglobethesis.com For the synthesis of PEV, studies have investigated the effectiveness of various catalysts, such as titanium butoxide (TBT), titanium isopropoxide (TIS), and antimony trioxide (Sb₂O₃). mdpi.com

The modeling process involves tracking the concentration of functional groups (e.g., carboxylic acid and hydroxyl end-groups) over time. mdpi.com Experimental data, such as intrinsic viscosity and end-group analysis, are used to determine the rate constants for the reactions and validate the kinetic model. mdpi.comglobethesis.com Such models can accurately describe the experimental results and help predict how factors like temperature, catalyst concentration, and reaction time influence the polymerization rate and the properties of the resulting PEV. mdpi.comglobethesis.com

Molecular Dynamics Simulations for Polymeric Architectures (e.g., PEV)

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For polymers like PEV, MD simulations provide valuable insights into the structure, dynamics, and properties of the material at an atomic level. These simulations can be used to predict bulk properties such as density, glass transition temperature, and mechanical strength, which are difficult to probe experimentally in full detail.

By simulating systems of polymer chains, researchers can investigate processes like crystallization, chain folding, and the formation of amorphous regions. ubc.caippi.ac.irresearchgate.net For polyesters like poly(ethylene terephthalate) (PET), a structural analogue of PEV, MD simulations have been used to study thermodynamic, transport, and structural properties as a function of chain length. nih.gov These simulations can reveal how polymer chains pack together and interact, providing a link between the chemical structure of the monomer and the macroscopic properties of the polymer. nih.gov For PEV, MD simulations could elucidate the effect of the methoxy (B1213986) group and the flexible ether linkage on chain mobility and packing, which in turn influence its thermal and barrier properties.

Structure-Activity Relationship (SAR) Studies for Functionalized Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or chemical properties. For derivatives of "this compound," SAR studies can guide the design of new molecules with enhanced functionalities.

By modifying the core structure—for example, by changing the substituents on the benzene ring or altering the length and nature of the side chain—it is possible to tune its properties. SAR studies on related phenolic acids have shown that the number and position of hydroxyl and methoxy groups on the benzene ring are critical for properties like antioxidant activity. nih.govresearchgate.net Generally, the antioxidant capacity can be enhanced by the presence of electron-donating groups on the aromatic ring. researchgate.net Electronic phenomena, hydrogen bonding capabilities, and steric factors are key determinants of the observed activity. nih.gov While specific SAR studies on "this compound" are not widely reported, principles from related compounds suggest that functionalization could lead to derivatives with tailored antioxidant, antimicrobial, or other specific properties.

Emerging Applications and Future Research Directions

Development of Sustainable Bio-based Polymeric Materials

The quest for sustainable alternatives to petroleum-based plastics has highlighted the vast potential of lignin, the most abundant natural source of aromatic carbon on Earth. rsc.org Lignin can be broken down into valuable aromatic monomers, such as vanillic acid, which serves as the precursor to 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid. the-innovation.orgrsc.org The use of well-defined, lignin-derived monomers is a promising strategy for creating bio-based polymers with controlled properties. the-innovation.org

Modification of vanillic acid into derivatives like this compound is crucial. The original phenolic hydroxyl group in vanillic acid has poor reactivity for certain polymerization reactions. By converting it to a more reactive aliphatic hydroxyl group through ethoxylation, its utility as a building block for polymers like polyesters is significantly enhanced. researchgate.net This functionalization allows for the synthesis of a variety of polymers with tailored properties. the-innovation.org For instance, research has successfully produced poly(ethylene vanillate) (PEV), a bio-based polymer with thermomechanical properties similar to the widely used petroleum-based polyethylene terephthalate (PET). researchgate.netnih.gov

| Polymer | Monomer Source | Key Properties | Potential Applications |

|---|---|---|---|

| Poly(ethylene vanillate) (PEV) | Vanillic Acid (from Lignin) | High thermal transitions, crystallinity, comparable thermomechanical properties to PET. researchgate.netnih.gov | Bio-based alternative to PET for packaging, textiles. |

| Poly(ethylene terephthalate) (PET) | Petrochemicals (Ethylene Glycol, Terephthalic Acid) | Excellent clarity, strength, and barrier properties. | Beverage bottles, food jars, polyester (B1180765) fibers. |

| Vanillic Acid-based Poly(ether-ester)s | Vanillic Acid (from Lignin) | Amorphous with glass transition temperatures from 5 to 67°C; excellent mechanical properties. researchgate.net | Elastomers, flexible films, adhesives. |

The primary strategy for replacing petrochemical-based polymers involves the valorization of biomass, particularly lignin, into functional monomers that can replicate or enhance the properties of their fossil-fuel-derived counterparts. rsc.orgresearchgate.net Lignin is a promising renewable resource for constructing polymer materials to substitute for petroleum-based products due to its renewability, abundance, and aromatic structure. rsc.org

The development of polymers from this compound and similar vanillic acid derivatives directly contributes to this strategy by:

Creating Drop-in Replacements: Synthesizing bio-based polymers like PEV that have properties comparable to conventional plastics such as PET, allowing them to be integrated into existing manufacturing and recycling streams. researchgate.net

Developing Novel High-Performance Materials: The unique chemical structure of lignin-derived monomers enables the creation of new polymers with advanced properties, such as high thermal stability and specific mechanical strengths, that are not achievable with simple petrochemical building blocks. maastrichtuniversity.nl

Enhancing Existing Bio-plastics: Monomers derived from vanillic acid can be copolymerized with other bio-based monomers to improve the properties of materials like polylactic acid (PLA), enhancing their toughness, flexibility, and thermal resistance. acs.org

Advanced Materials Science Applications Derived from Functionalized Monomers

The functional groups on this compound—a carboxylic acid and a primary alcohol—make it a versatile monomer for creating a wide range of advanced materials. The presence of the aromatic ring, inherited from lignin, imparts rigidity and thermal stability to the resulting polymer backbone. the-innovation.org

Research findings indicate several advanced applications:

High-Performance Thermoplastics: Vanillic acid has been used to create novel thermotropic liquid-crystalline polyesters (BioLCPs). These materials exhibit low melt viscosity, high strength, and high-temperature resistance, making them suitable for producing high-performance fibers and films. maastrichtuniversity.nl

Flexible and Degradable Networks: By converting vanillin (B372448) into a bio-based allyl ether monomer and polymerizing it via thiol-ene "click" chemistry, researchers have created flexible polymer networks. These materials show high transparency, tunable mechanical properties (tensile strength of 2.9–18.2 MPa), and can be degraded in mild acidic conditions, making them ideal for flexible electronic device substrates. rsc.org

Thermosets and Resins: The aromatic structure of vanillic acid derivatives makes them excellent candidates for producing thermosetting polymers such as epoxy resins and polyurethanes. researchgate.netnih.gov These bio-based thermosets can potentially replace bisphenol A (BPA)-based resins, addressing concerns about toxicity. acs.org

| Monomer Derivative | Polymer Type | Resulting Properties | Advanced Application |

|---|---|---|---|

| Vanillic Acid | Liquid-Crystalline Polyesters (BioLCPs) | High thermal stability, high strength, low melt viscosity. maastrichtuniversity.nl | High-performance fibers, films, composites. maastrichtuniversity.nl |

| Allyl Ether of Vanillin (BAMTU) | Thiol-ene Network | Flexible, transparent, degradable, tough. rsc.org | Flexible electronic substrates. rsc.org |

| Vanillic Acid | Poly(ether-ester)s | Amorphous, varying Tgs, good mechanical strength. researchgate.net | Coatings, adhesives, elastomers. the-innovation.org |

Interdisciplinary Research with Biomass Valorization and Green Chemistry

The production and use of this compound are at the intersection of biomass valorization and green chemistry. Biomass valorization focuses on converting low-value agricultural waste or forestry residues into high-value chemicals. acs.org Lignin, often a byproduct of the paper and biofuel industries, is the primary feedstock. researchgate.net

Green chemistry principles are central to this process:

Use of Renewable Feedstocks: The entire value chain starts from lignin, a renewable biopolymer. rsc.org

Atom Economy: Synthetic routes are being developed to maximize the conversion of the raw material into the final product, minimizing waste. A key step is the efficient depolymerization of lignin to obtain monomers like vanillin and vanillic acid. ukm.my

Safer Solvents and Auxiliaries: Research is ongoing to use greener solvents and catalysts. For example, methods are being developed for the solvent-free synthesis of diol monomers from vanillic acid, reducing environmental impact. researchgate.net Another approach involves using hydrogen peroxide and specialized catalysts to produce vanillic acid from lignin at room temperature, avoiding harsh reaction conditions. ukm.my

This interdisciplinary approach ensures that the entire lifecycle of the material, from sourcing to synthesis and application, is designed to be sustainable.

Future Prospects in Polymer Engineering and Design

The future for polymers derived from this compound and related bio-monomers is promising. The ability to precisely control the chemical structure of these building blocks opens up new frontiers in polymer engineering and design.

Future research will likely focus on:

Catalyst Development: Creating more efficient and selective catalysts for both lignin depolymerization and the subsequent polymerization of the derived monomers is crucial for economic viability. nih.gov

Structure-Property Relationships: A deeper understanding of how the monomer structure influences the final properties of the polymer will enable the design of materials with highly specific characteristics, such as advanced mechanical strength, thermal resistance, or biodegradability.

Smart Materials: The functional groups inherent in these monomers can be used to create stimuli-responsive or "smart" materials that react to changes in their environment (e.g., pH, temperature), opening applications in drug delivery, sensors, and self-healing materials. acs.org

Circular Economy: Designing these polymers for degradability and recyclability will be key to establishing a circular carbon economy, where materials can be broken down and re-polymerized, further reducing reliance on virgin feedstocks. rsc.org

By leveraging the chemical richness of biomass, compounds like this compound are set to play a pivotal role in the transition to a more sustainable and technologically advanced materials landscape.

Q & A

Basic: What spectroscopic techniques are critical for characterizing 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid and its derivatives?

Answer:

Fourier-transform infrared spectroscopy (FT-IR) is essential for identifying functional groups. For example, the hydroxyethoxy (–OCH₂CH₂OH) and methoxy (–OCH₃) groups in this compound exhibit distinct absorption bands at ~3400 cm⁻¹ (O–H stretch) and ~1250 cm⁻¹ (C–O–C stretch), respectively. Solid-state polymerization (SSP) of this compound into polyesters can be monitored by comparing pre- and post-polymerization FT-IR spectra to confirm ester linkage formation (loss of –OH and emergence of ester C=O at ~1720 cm⁻¹) . Complementary techniques like NMR (¹H/¹³C) and mass spectrometry further validate molecular structure and purity.

Advanced: How does solid-state polymerization (SSP) of this compound influence thermal stability and decomposition mechanisms?

Answer:

SSP enhances thermal stability by forming high-molecular-weight polyesters. During SSP, the compound undergoes polycondensation at elevated temperatures (e.g., 180–220°C under vacuum), increasing crystallinity and reducing terminal reactive groups. Thermogravimetric analysis (TGA) reveals a two-stage decomposition: first, cleavage of the hydroxyethoxy side chain (~250°C), followed by main-chain scission (~400°C). Differential scanning calorimetry (DSC) shows a higher glass transition temperature (Tg) post-polymerization due to restricted chain mobility. Methodological optimization involves adjusting SSP duration, temperature, and catalyst use (e.g., Sb₂O₃) to balance molecular weight and thermal performance .

Basic: What synthetic strategies are employed to prepare this compound?

Answer:

A common route involves:

Etherification : Reacting vanillic acid (3-methoxy-4-hydroxybenzoic acid) with ethylene carbonate or 2-chloroethanol under basic conditions (e.g., K₂CO₃) to introduce the hydroxyethoxy group.

Purification : Recrystallization from ethanol/water mixtures to remove unreacted starting materials.

Validation : Purity is confirmed via melting point analysis, HPLC (>98% purity), and spectral matching (FT-IR/NMR). For derivatives like 4-(2-aminoethyl)-3-methoxybenzoic acid, reductive amination or protecting group strategies are used .

Advanced: How can researchers resolve contradictions in reported biological activities of benzoic acid derivatives like this compound?

Answer:

Contradictions often arise from variations in assay conditions or structural analogs. Methodological approaches include:

- Comparative Studies : Testing the compound alongside analogs (e.g., 4-hydroxy-3-methoxybenzoic acid) under standardized conditions to isolate substituent effects.

- Enzyme Kinetics : Assessing competitive vs. non-competitive inhibition using Lineweaver-Burk plots. For example, benzoic acid derivatives may inhibit tyrosinase competitively with catechol, as seen in enzyme assays .

- Structural Analysis : X-ray crystallography or molecular docking to clarify binding interactions. Contradictory data on cytotoxicity might stem from differences in cell lines or exposure times, necessitating rigorous replication.

Basic: What methodologies ensure post-synthesis purity and structural integrity of this compound?

Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Thermal Analysis : Melting point consistency (literature range: 150–155°C) indicates purity.

- Spectroscopic Confirmation : ¹H NMR should show peaks for methoxy (δ 3.8–3.9 ppm), hydroxyethoxy (δ 3.6–4.2 ppm), and aromatic protons (δ 6.8–7.4 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak ([M+H]⁺ at m/z 228) .

Advanced: What challenges arise in optimizing polymerization conditions for this compound, and how are they addressed?

Answer:

Challenges :

- Side Reactions : Hydrolysis of ester linkages during SSP.

- Molecular Weight Control : Balancing reaction time and temperature to avoid degradation.

Solutions : - Catalyst Screening : Using tin(II) octoate or titanium(IV) butoxide to enhance reaction efficiency.

- Inert Atmosphere : Conducting SSP under nitrogen to prevent oxidation.

- Real-Time Monitoring : In-situ FT-IR or rheometry to track viscosity changes and terminate reactions at optimal conversion .

Advanced: How do substituent modifications (e.g., halogenation) alter the reactivity of this compound in medicinal chemistry?

Answer:

Introducing electron-withdrawing groups (e.g., Br, CF₃) at the 4-position enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). For instance, brominated analogs (e.g., 4-bromo-3-(trifluoroethoxy)benzoic acid) serve as intermediates in drug synthesis, improving binding affinity in enzyme inhibition assays . Conversely, hydroxyethoxy groups increase hydrophilicity, impacting pharmacokinetics (e.g., solubility, logP). Computational modeling (DFT) predicts substituent effects on electronic properties and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.